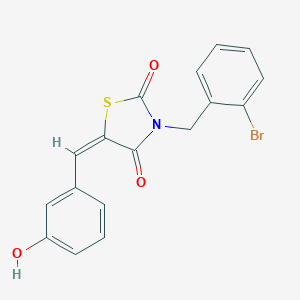
5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thalidomide, which was initially developed as a sedative and antiemetic drug but was later found to cause severe birth defects and was withdrawn from the market. However, thalidomide has since been found to have several beneficial effects, and its use has been approved for certain medical conditions.
作用機序
The mechanism of action of thalidomide is not fully understood, but it is believed to involve the inhibition of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. Thalidomide also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
Thalidomide has been found to have several biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of the immune system, and the inhibition of inflammatory cytokines. Thalidomide has also been found to have anti-tumor effects, which make it a promising drug for cancer treatment.
実験室実験の利点と制限
Thalidomide has several advantages for lab experiments, including its low toxicity, ease of administration, and well-established pharmacokinetics. However, thalidomide also has several limitations, including its potential for teratogenic effects, which make it unsuitable for use in pregnant animals or humans.
将来の方向性
There are several future directions for thalidomide research, including the development of new thalidomide analogs with improved efficacy and reduced toxicity. Thalidomide is also being studied for its potential applications in other fields, such as infectious diseases and neurodegenerative disorders. Additionally, the mechanisms of action of thalidomide are still not fully understood, and further studies are needed to elucidate its effects on various cellular pathways.
合成法
The synthesis of 5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione involves the reaction of phthalic anhydride with ammonia and methylamine to form 2,6-dioxopiperidine-3,5-dicarboxylic acid. This acid is then reacted with thionyl chloride and isopropylamine to form the corresponding acid chloride, which is then reacted with 4-methylbenzylamine and 4-methoxy-2-methylbenzylamine to form the final product.
科学的研究の応用
Thalidomide has been extensively studied for its potential applications in various fields, including cancer treatment, inflammatory diseases, and autoimmune disorders. Thalidomide has been found to have anti-angiogenic, immunomodulatory, and anti-inflammatory effects, which make it a promising drug for these conditions.
特性
製品名 |
5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione |
|---|---|
分子式 |
C23H26N2O3 |
分子量 |
378.5 g/mol |
IUPAC名 |
(5E)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H26N2O3/c1-14(2)19-11-18(16(4)10-21(19)28-5)12-20-22(26)25(23(27)24-20)13-17-8-6-15(3)7-9-17/h6-12,14H,13H2,1-5H3,(H,24,27)/b20-12+ |
InChIキー |
MBTFSZRTGPEDKK-UDWIEESQSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C=C3C)OC)C(C)C)/NC2=O |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)NC2=O |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305776.png)
![N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305777.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305779.png)

![ethyl [(5E)-5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305788.png)
![Ethyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305789.png)
![Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)
![Isopropyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305792.png)

![2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)
![2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile](/img/structure/B305797.png)
![2-Chloro-5-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305798.png)

